Octacalcium phosphate

Overview

Description

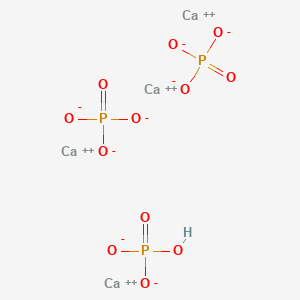

Octacalcium phosphate (OCP) is a form of calcium phosphate with the formula Ca8H2(PO4)6·5H2O . It is considered a precursor to tooth enamel, dentine, and bones . OCP is also a precursor of hydroxyapatite (HA), an inorganic biomineral that plays a crucial role in bone growth . It has gained significant attention due to its inherent biocompatibility .

Synthesis Analysis

OCP can be synthesized by various methods. One approach involves the hydrolysis of α-tricalcium phosphate . Another method uses a micro-flow reactor to mix aqueous solutions of calcium acetate and sodium phosphate monobasic . The use of carbamide as a precipitator has also been reported .

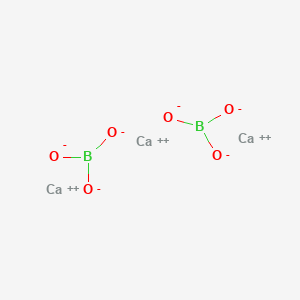

Molecular Structure Analysis

OCP exhibits a layered structure composed of apatitic and hydrated layers . The molecular structure of collagen type 1 can be understood as the result of evolutionary selection in the process of forming calcium phosphate-based biocomposites .

Chemical Reactions Analysis

The formation of OCP involves complex chemical reactions. For instance, disk-like post-nucleation complexes of Ca2(HPO4)32− organized in ribbon-like assemblies in the metastable OCP phase . The sequence of (Gly–X–Y) motifs of the three α chains constituting the TC molecule enables an optimized structural fit for the nucleation of Ca3 triangles, the directed growth of nanostructured OCP, and the subsequent formation of hydroxyapatite (HAP) in collagen macrofibrils by a topotaxial transition .

Physical And Chemical Properties Analysis

OCP is a white powder with a molar mass of 446.234023 g/mol . It has a chemical formula of Ca8H2(PO4)6·5H2O . The width of the belt-shaped particles of OCP can be controlled by the mixing temperature .

Scientific Research Applications

1. Biomedical Applications

- Bone and Oral Surgery : OCP and its collagen composite are used as bone substitute materials due to their osteoconductivity and biodegradability. They have been effective in oral and maxillofacial surgeries like sinus floor elevation, socket preservation, and alveolar cleft procedures (Kawai et al., 2020).

- Bone Tissue Engineering : OCP's role as a precursor to biological apatite makes it a candidate for bone regeneration. Its incorporation into various materials, such as strontium, can improve biocompatibility and osseointegration (Teterina et al., 2021).

2. Structural and Chemical Properties

- Capacitive Behavior : OCP exhibits capacitive behavior and can be used as an electrode material in supercapacitors or biosupercaps. This makes it valuable for medical electronics like biocompatible energy storage and harvesting microdevices (Tuncer et al., 2019).

- In Vitro Stability : The stability of OCP granules in physiological solutions was studied, revealing their transformation through dissolution and hydroxyapatite precipitation (Mikheeva et al., 2019).

- Chemical Modification : Incorporating carboxylate ions into OCP can modify its crystal structure at the molecular level, leading to various functional properties for biomedical and other applications (Yokoi et al., 2021).

3. Osteoconductivity and Biodegradation

- Biological Responses : Synthetic OCP enhances bone regeneration with conversion into hydrolyzed apatitic products and biodegradation. Its surface continuously interacts with biological constituents like extracellular matrices and cellular components (Suzuki et al., 2006).

- Bone Regeneration : Comparative studies have shown that OCP has superior bone regeneration ability compared to other bone substitutes like bovine bone and calcium phosphate, mainly due to its ability to stimulate osteoblasts and rapid phase transition to apatite crystals (Kim et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

tetracalcium;hydrogen phosphate;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Ca.3H3O4P/c;;;;3*1-5(2,3)4/h;;;;3*(H3,1,2,3,4)/q4*+2;;;/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGWVOWKHUSYER-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca4HO12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14096-86-7 (calcium-3/4H3PO4-5/8H2O) | |

| Record name | Octacalcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50160264 | |

| Record name | Octacalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octacalcium phosphate | |

CAS RN |

13767-12-9 | |

| Record name | Octacalcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)